molecular formula C9H14N2O2S B13758825 6-(2-methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1184919-92-3

6-(2-methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B13758825
CAS No.: 1184919-92-3
M. Wt: 214.29 g/mol
InChI Key: OQMXYJSLZPSGBS-UHFFFAOYSA-N
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Description

6-(2-Methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyethylamine with 3-methyl-2-(methylthio)pyrimidine-4(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the large-scale production of such compounds.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the pyrimidine ring.

Scientific Research Applications

6-(2-Methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
  • N-(2-Methoxyethyl)-2-methyl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Uniqueness

6-(2-Methoxyethyl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1184919-92-3

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-(2-methoxyethyl)-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C9H14N2O2S/c1-11-8(12)6-7(4-5-13-2)10-9(11)14-3/h6H,4-5H2,1-3H3

InChI Key

OQMXYJSLZPSGBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)CCOC

Origin of Product

United States

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